molecular formula C9H9ClO2 B1266408 2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine CAS No. 2164-33-2

2-(Chloromethyl)-2,3-dihydro-1,4-benzodioxine

Cat. No. B1266408
Key on ui cas rn: 2164-33-2
M. Wt: 184.62 g/mol
InChI Key: AYPKYQSHFKQVDL-UHFFFAOYSA-N
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Patent
US04432984

Procedure details

In a three neck flask fitted with a stirring device, 218 g thionyl chloride are mixed with 1000 g pyridine while cooling. They are added further, portionwise 500 g 2(hydroxy methyl) (2,3-dihydro [4H] 1,4-benzodioxin) while keeping the inner temperature below 20°. When the reaction is completed, the mixture is heated at 100° for 3 hours then poured into water and extracted with chloroform. The solvent is distilled off and the raw residue is purified by fractional distillation under reduced pressure. 340 g of the chloromethylated derivative are obtained. It boils at 85°-90°/0.2 mm Hg.
Quantity
218 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.N1C=CC=CC=1.O[CH2:12][CH:13]1[O:18][C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[O:15][CH2:14]1>O>[Cl:3][CH2:12][CH:13]1[O:18][C:17]2[CH:19]=[CH:20][CH:21]=[CH:22][C:16]=2[O:15][CH2:14]1

Inputs

Step One
Name
Quantity
218 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
1000 g
Type
reactant
Smiles
N1=CC=CC=C1
Step Three
Name
Quantity
500 g
Type
reactant
Smiles
OCC1COC2=C(O1)C=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while cooling
ADDITION
Type
ADDITION
Details
They are added further
CUSTOM
Type
CUSTOM
Details
the inner temperature below 20°
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 100° for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DISTILLATION
Type
DISTILLATION
Details
The solvent is distilled off
DISTILLATION
Type
DISTILLATION
Details
the raw residue is purified by fractional distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
340 g of the chloromethylated derivative are obtained

Outcomes

Product
Name
Type
Smiles
ClCC1COC2=C(O1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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